molecular formula C8H7ClO2 B14495363 2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione CAS No. 63370-81-0

2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14495363
CAS No.: 63370-81-0
M. Wt: 170.59 g/mol
InChI Key: CSNRUVHAZRMVKH-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C8H7ClO2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, which is a conjugated diene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione typically involves the chlorination of cyclohexa-2,5-diene-1,4-dione. One common method is to react cyclohexa-2,5-diene-1,4-dione with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Comparison with Similar Compounds

2-(2-Chloroethyl)cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds such as:

Properties

CAS No.

63370-81-0

Molecular Formula

C8H7ClO2

Molecular Weight

170.59 g/mol

IUPAC Name

2-(2-chloroethyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H7ClO2/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H,3-4H2

InChI Key

CSNRUVHAZRMVKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=CC1=O)CCCl

Origin of Product

United States

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